molecular formula C9H8N2O2S B13891504 5-Benzothiazoleacetic acid, 2-amino- CAS No. 152149-32-1

5-Benzothiazoleacetic acid, 2-amino-

Cat. No.: B13891504
CAS No.: 152149-32-1
M. Wt: 208.24 g/mol
InChI Key: MIAMRILGCZSWCS-UHFFFAOYSA-N
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Description

5-Benzothiazoleacetic acid, 2-amino- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs scalable methods like the one-pot synthesis due to its simplicity and high yield. The use of eco-friendly catalysts and solvents is also prioritized to minimize environmental impact.

Types of Reactions:

    Oxidation: 5-Benzothiazoleacetic acid, 2-amino- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 5-Benzothiazoleacetic acid, 2-amino- involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Uniqueness: 5-Benzothiazoleacetic acid, 2-amino- is unique due to the presence of both the amino and acetic acid functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

CAS No.

152149-32-1

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-5-yl)acetic acid

InChI

InChI=1S/C9H8N2O2S/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13)

InChI Key

MIAMRILGCZSWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)N=C(S2)N

Origin of Product

United States

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